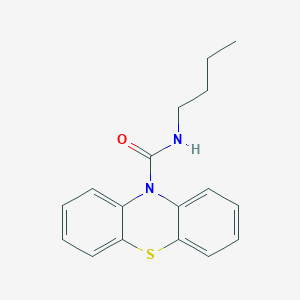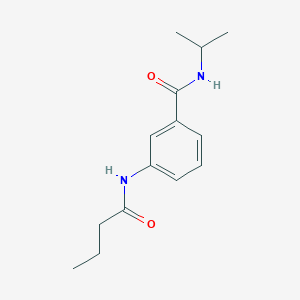
3-(Propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propanoylamino)benzamide, also known as N-(3-oxopropyl)aniline, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Propanoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(Propanoylamino)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Propanoylamino)benzamide for lab experiments is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. Additionally, its wide range of pharmacological activities makes it a useful tool for studying various biological processes. However, one limitation of 3-(Propanoylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 3-(Propanoylamino)benzamide. One area of interest is the development of new drugs and therapies based on its pharmacological activities. Another area of interest is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, the potential use of 3-(Propanoylamino)benzamide as a tool for studying various biological processes, such as inflammation and cancer, is an area of ongoing research.
Conclusion:
In conclusion, 3-(Propanoylamino)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of pharmacological activities, relatively simple synthesis method, and potential for use as a tool for studying various biological processes make it a valuable asset to the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 3-(Propanoylamino)benzamide involves the reaction of 3-nitrobenzoyl chloride with propan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. This method has been widely used in the preparation of 3-(Propanoylamino)benzamide in both laboratory and industrial settings.
Scientific Research Applications
3-(Propanoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
properties
Product Name |
3-(Propanoylamino)benzamide |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
ATXPEEOVYIDKCI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)


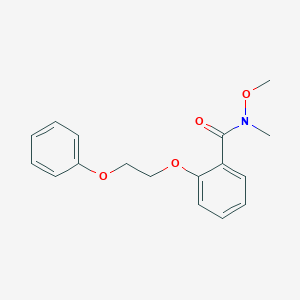
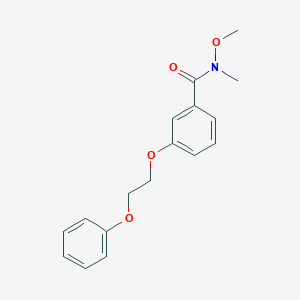
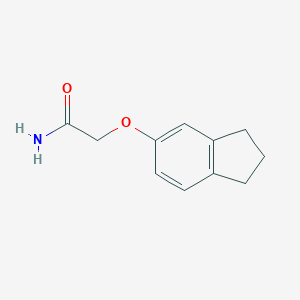
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
